1-[(3-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine
Overview
Description
1-[(3-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is characterized by the presence of both bromine and chlorine atoms attached to phenyl rings, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
The synthesis of 1-[(3-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine can be achieved through several synthetic routes. One common method involves the Mannich reaction, where piperazine is reacted with formaldehyde and a substituted benzene . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
1-[(3-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of halogen atoms and the formation of the corresponding hydrocarbons.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and the reactions are often performed under inert atmospheres to prevent unwanted side reactions .
Scientific Research Applications
1-[(3-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine involves its interaction with specific molecular targets in the body. The presence of the piperazine ring allows it to interact with various receptors and enzymes, modulating their activity. The bromine and chlorine atoms can enhance its binding affinity and selectivity towards these targets . The exact pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(3-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine can be compared with other similar compounds such as:
1-(4-Bromophenyl)piperazine: This compound lacks the additional chlorine atom, which can influence its chemical reactivity and biological activity.
1-(3-Chlorophenyl)piperazine:
1-(4-Fluorophenyl)piperazine: The presence of a fluorine atom instead of bromine or chlorine can lead to different pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which can provide distinct advantages in terms of reactivity and selectivity in various applications .
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(4-chlorophenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2/c18-15-3-1-2-14(12-15)13-20-8-10-21(11-9-20)17-6-4-16(19)5-7-17/h1-7,12H,8-11,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLJVPPLZKRCNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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